1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Sulfonylation: The brominated product is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Cyclization: The final step involves the cyclization of the sulfonyl derivative with an appropriate amine to form the tetrahydroquinoline ring under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfonamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The brominated and sulfonyl groups play a crucial role in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydroquinoline ring may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:
4-Bromo-2,5-dimethoxyphenethylamine: This compound shares the brominated dimethoxybenzene structure but differs in its overall framework and applications.
2,5-Dimethoxy-4-bromoamphetamine: Known for its psychoactive properties, this compound also features a brominated dimethoxybenzene ring but has a different functional group arrangement.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H18BrNO4S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18BrNO4S/c1-22-15-11-17(16(23-2)10-13(15)18)24(20,21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
CZICBUPTQFNVRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.